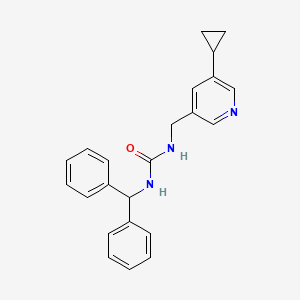

1-Benzhydryl-3-((5-cyclopropylpyridin-3-yl)methyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Benzhydryl-3-((5-cyclopropylpyridin-3-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound is also known as GSK-3 inhibitor, which is a type of enzyme that plays a crucial role in various physiological and pathological processes.

Wissenschaftliche Forschungsanwendungen

Molecular Synthesis and Structural Analysis

Research by Corbin et al. (2001) on heterocyclic ureas highlights the significance of 1-Benzhydryl-3-((5-cyclopropylpyridin-3-yl)methyl)urea-like compounds in studying conformational behaviors and their potential in forming multiply hydrogen-bonded complexes. These studies provide insights into the mechanisms of complexation and unfolding in solution, offering valuable information for the design of self-assembling molecular systems (Corbin et al., 2001).

Anticancer Potential

The exploration of urea derivatives, such as 1-Aryl-3-(2-chloroethyl) ureas by Gaudreault et al. (1988), underscores the utility of structurally related compounds in the development of potential anticancer agents. Their cytotoxicity evaluations provide a foundational understanding that could guide further modifications and optimizations of 1-Benzhydryl-3-((5-cyclopropylpyridin-3-yl)methyl)urea for therapeutic purposes (Gaudreault et al., 1988).

Enzyme Inhibition

Investigations into the antiacetylcholinesterase activity of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, as discussed by Vidaluc et al. (1995), provide an interesting perspective on the potential of urea derivatives in enzyme inhibition. These findings suggest avenues for the application of 1-Benzhydryl-3-((5-cyclopropylpyridin-3-yl)methyl)urea in the design of new inhibitors targeting neurological pathways (Vidaluc et al., 1995).

Antifilarial Activity

The synthesis of 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas and their antifilarial activity, as presented by Ram et al. (1984), highlight the potential of urea derivatives in combating parasitic infections. This research opens up possibilities for the development of new antifilarial drugs using 1-Benzhydryl-3-((5-cyclopropylpyridin-3-yl)methyl)urea as a key precursor (Ram et al., 1984).

Green Chemistry Applications

The study on solvent-free synthesis of substituted ureas from CO2 and amines, facilitated by a functional ionic liquid as a catalyst by Jiang et al. (2008), underscores the environmental benefits of employing urea derivatives in green chemistry processes. This research demonstrates the versatility of urea compounds in synthesizing valuable products while minimizing environmental impact (Jiang et al., 2008).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-benzhydryl-3-[(5-cyclopropylpyridin-3-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O/c27-23(25-15-17-13-21(16-24-14-17)18-11-12-18)26-22(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,13-14,16,18,22H,11-12,15H2,(H2,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVDDTVADJCVPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CC(=C2)CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-[(1S,2R)-2-(hydroxymethyl)cyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B2704180.png)

![2-(2-chlorophenyl)-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2704188.png)

![N-(2-fluorophenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2704190.png)

![5-[(1-phenylethyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2704193.png)

![Methyl {[6-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)-2-(4-fluorophenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2704194.png)

![6-(2-furoyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B2704200.png)